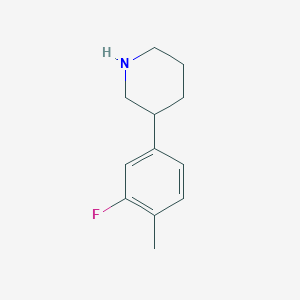

3-(3-Fluoro-4-methylphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal and Organic Chemistry

The piperidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the development of pharmaceuticals. Its prevalence is a testament to its versatility and favorable properties, which allow for the creation of structurally diverse and biologically active molecules.

Substituted piperidines are one of the most common N-heterocyclic ring systems found in U.S. FDA-approved pharmaceuticals, agrochemicals, and advanced materials. scientificupdate.com This prevalence is due to several advantageous characteristics. The piperidine ring can serve as a versatile scaffold, allowing for three-dimensional diversification, which is crucial for optimizing interactions with biological targets. Introducing substituents onto the piperidine ring can modulate critical physicochemical properties such as lipophilicity, solubility, and basicity (pKa). scientificupdate.com These modifications are instrumental in enhancing a compound's biological activity, selectivity, and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.gov

The piperidine moiety is a core structural component in a wide array of therapeutic agents, spanning drug classes such as antipsychotics, analgesics, antihistamines, and anticancer agents. nih.gov For instance, the benzyl-piperidine group is a well-established feature in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, where it effectively binds to the catalytic site of the enzyme. nih.gov The ability to introduce chirality into the piperidine scaffold further expands its utility, enabling the development of stereoselective drugs with improved potency and reduced off-target effects. scientificupdate.com The development of efficient synthetic methods for creating highly substituted piperidine analogues continues to be a major focus in organic chemistry, driven by their significant role in constructing biologically active compounds. nih.gov

The introduction of fluorine into organic molecules is a widely employed and powerful strategy in modern drug design. scientificupdate.com Despite its high electronegativity, fluorine is a relatively small atom (with a van der Waals radius similar to that of a hydrogen atom), allowing it to replace hydrogen without causing significant steric hindrance. scbt.com This substitution, however, can profoundly alter a molecule's electronic and physicochemical properties.

One of the most significant effects of fluorine substitution is the modulation of the acidity or basicity of nearby functional groups. scientificupdate.com For example, incorporating fluorine near a basic nitrogen atom, such as the one in a piperidine ring, can lower its pKa. This adjustment can be critical for optimizing a drug's pharmacokinetic properties, such as reducing unwanted interactions with ion channels like the hERG potassium channel, which is often associated with cardiac toxicity. scientificupdate.com

Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing a fluorine atom at a metabolically vulnerable position in a drug candidate can block oxidation by cytochrome P450 enzymes, thereby enhancing its metabolic stability and prolonging its half-life in the body. scientificupdate.com Fluorine can also influence molecular conformation and increase binding affinity to target proteins through the formation of favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions. scientificupdate.com The enhanced lipophilicity often conferred by fluorine can also improve a molecule's ability to cross cellular membranes, including the blood-brain barrier. scientificupdate.com

Contextualization of 3-(3-Fluoro-4-methylphenyl)piperidine as a Research Target or Scaffold

The specific structure of this compound, which combines the advantageous piperidine core with a strategically fluorinated and methylated phenyl ring, makes it a valuable building block in the synthesis of complex molecules for various research applications. Its utility is best understood by examining the broader context of similar structures in the scientific literature.

In the field of oncology, quinoline (B57606) derivatives featuring fluorinated phenyl groups linked to piperidine or similar heterocycles have been explored as potent kinase inhibitors, such as c-Met modulators, for cancer treatment. google.com The specific substitution pattern on the phenyl ring is often critical for achieving high potency and selectivity. Furthermore, various N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines have been developed as pure opioid receptor antagonists, with some candidates investigated for treating conditions like obesity and substance abuse. nih.gov The synthesis of fluorinated piperidines is an active area of research, with methods being developed for the direct diastereoselective synthesis of multifluorinated piperidines from fluoropyridine precursors. nih.gov These advanced synthetic strategies provide access to novel building blocks for drug discovery. nih.govchemscene.com

While extensive, foundational studies focusing exclusively on this compound as a final, active compound are not prominent in the available literature, its significance is evident from its role as a key intermediate or scaffold in patent literature and its availability from chemical suppliers for research purposes. The compound is listed with CAS Number 1044768-81-1, indicating its distinct identity in chemical databases.

Patents for complex pharmaceutical agents often describe synthetic routes that may involve intermediates like this compound or structurally analogous compounds. For example, patents for kinase inhibitors for cancer therapy or agents targeting central nervous system disorders frequently utilize substituted phenylpiperidine scaffolds. google.com The specific 3-fluoro-4-methyl substitution pattern on the phenyl ring is a designed feature intended to fine-tune the electronic and steric properties of the molecule to achieve optimal interaction with a specific biological target. The value of this particular moiety lies in its utility as a building block, enabling medicinal chemists to construct more complex molecules that leverage the established benefits of both the piperidine core and fluorine substitution.

Compound Data Tables

Table 1: Physicochemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 1044768-81-1 |

| Molecular Formula | C₁₂H₁₆FN |

| Molecular Weight | 193.26 g/mol |

| Topological Polar Surface Area (TPSA) | 12.03 Ų |

| LogP | 2.60112 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Data sourced from chemical supplier databases.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoro-4-aminopiperidine |

| cis-3,5-difluoropiperidine |

| MK-0731 |

| 3-(3-(piperazin-1-yl)propyl)indole |

| N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines |

| LY255582 |

| LY246736 (alvimopan) |

| JDTic |

Structure

3D Structure

Properties

CAS No. |

1044768-81-1 |

|---|---|

Molecular Formula |

C12H16FN |

Molecular Weight |

193.26 g/mol |

IUPAC Name |

3-(3-fluoro-4-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16FN/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

InChI Key |

MSLMTOHBXIPIPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCNC2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Fluoro 4 Methylphenyl Piperidine and Its Chemical Analogues

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

The synthesis of substituted piperidines has been a subject of intensive research, leading to the development of numerous innovative and efficient methods. These strategies range from the construction of the heterocyclic ring from acyclic precursors to the functionalization of pre-existing pyridine (B92270) rings.

Asymmetric Synthesis Approaches for Chiral Piperidines

The creation of chiral piperidines with high enantiomeric purity is of paramount importance, as the stereochemistry often dictates the biological activity. Several powerful strategies have emerged to achieve this goal.

A highly effective approach for the synthesis of enantioenriched piperidines involves the catalytic enantioselective reduction of pyridine derivatives. This can be achieved through a multi-step process that begins with the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate. This is followed by a key rhodium-catalyzed asymmetric carbometalation, which introduces a substituent at the 3-position with high enantioselectivity. A final reduction step then furnishes the desired 3-substituted piperidine. mdpi.comresearchgate.net This method has proven to be versatile, with a broad tolerance for various functional groups. mdpi.com

A notable advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, which yields 3-substituted tetrahydropyridines in high yields and excellent enantioselectivity. mdpi.com Subsequent reduction provides access to a diverse library of enantioenriched 3-piperidines. mdpi.com

Table 1: Examples of Rh-catalyzed Asymmetric Carbometalation for 3-Arylpiperidine Synthesis

| Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenylboronic acid | (S)-Segphos | 95 | 99 | mdpi.com |

| 4-Fluorophenylboronic acid | (S)-Segphos | 92 | 99 | mdpi.com |

| 3-Fluorophenylboronic acid | (S)-Segphos | 85 | 99 | mdpi.com |

| 2-Fluorophenylboronic acid | (S)-Segphos | 25 | 99 | mdpi.com |

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, and piperidine synthesis is no exception. Enzymatic methods offer high selectivity and operate under mild reaction conditions. One such approach is the use of a combination of oxidase and reductase enzymes to chemo-enzymatically dearomatize pyridinium (B92312) salts, providing access to enantioenriched 3- and 4-substituted piperidines. mdpi.com

Another enzymatic strategy involves the kinetic resolution of racemic piperidine derivatives. For instance, lipases can be used for the enantioselective acylation of a racemic piperidine, allowing for the separation of the two enantiomers. This method has been successfully applied to the synthesis of key intermediates for various pharmaceuticals.

Dearomatization-Hydrogenation Processes in Fluorinated Piperidine Synthesis

The direct hydrogenation of fluorinated pyridines to produce all-cis-fluorinated piperidines has been a significant challenge due to issues like catalyst poisoning and hydrodefluorination. nih.gov A breakthrough in this area is a two-step, one-pot dearomatization-hydrogenation (DAH) process. nih.gov This method first employs a rhodium catalyst and a boron-containing reagent to break the aromaticity of the fluoropyridine, followed by hydrogenation to yield highly diastereoselective all-cis-(multi)fluorinated piperidines. nih.govbldpharm.com This strategy avoids the need for pre-functionalized starting materials and provides access to a range of valuable fluorinated piperidine building blocks. nih.gov

Table 2: Comparison of Hydrogenation Methods for Fluorinated Pyridines

| Method | Catalyst System | Key Features | Reference |

| Dearomatization-Hydrogenation | Rhodium(I) complex / Pinacol borane | Highly diastereoselective for all-cis products; one-pot procedure. | bldpharm.com |

| Asymmetric Hydrogenation | Ruthenium(II) complex / Fluoride (B91410) scavenger | Provides enantioenriched products; requires a scavenger for fluoride ions. | nih.gov |

Oxidative Amination and Alkene Cyclization Strategies

The construction of the piperidine ring can also be achieved through the cyclization of functionalized acyclic precursors. Oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex, allows for the formation of substituted piperidines through the difunctionalization of a double bond with simultaneous formation of the N-heterocycle.

Intramolecular cyclization of amides bearing an alkene group, promoted by hydride transfer, is another effective strategy. These reactions often proceed efficiently in polar solvents. Furthermore, radical-mediated amine cyclization, using cobalt(II) catalysts, can produce various piperidines from linear amino-aldehydes.

Introduction of the Fluoro-Methylphenyl Moiety

The introduction of the specific 3-fluoro-4-methylphenyl group at the 3-position of the piperidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through modern cross-coupling reactions, which allow for the formation of a carbon-carbon bond between the piperidine core and the aryl group. The commercial availability of key starting materials such as 3-fluoro-4-methylphenylboronic acid facilitates these approaches.

A highly plausible and efficient method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of a suitable 3-halopiperidine derivative (e.g., 3-bromo- (B131339) or 3-iodopiperidine, appropriately N-protected) with 3-fluoro-4-methylphenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields of the desired 3-(3-fluoro-4-methylphenyl)piperidine. The versatility of the Suzuki-Miyaura coupling makes it a go-to method for the synthesis of a wide range of biaryl and aryl-heterocycle compounds.

Another powerful strategy is the rhodium-catalyzed asymmetric arylation of a dihydropyridine intermediate, as mentioned in section 2.1.1.1. In this case, 3-fluoro-4-methylphenylboronic acid would be used as the arylating agent in the key carbometalation step. mdpi.com This approach has the significant advantage of establishing the desired stereocenter at the 3-position with high enantioselectivity during the C-C bond formation. mdpi.comresearchgate.net

The Negishi coupling reaction offers an alternative C-C bond formation strategy. This involves the reaction of an organozinc reagent, such as (3-fluoro-4-methylphenyl)zinc chloride, with a 3-halopiperidine derivative in the presence of a palladium or nickel catalyst.

Table 3: Potential Cross-Coupling Strategies for this compound

| Reaction Name | Piperidine Precursor | Arylating Agent | Catalyst System (Typical) | Key Advantages |

| Suzuki-Miyaura Coupling | N-protected 3-halopiperidine | 3-Fluoro-4-methylphenylboronic acid | Palladium/Phosphine (B1218219) ligand | Mild conditions, high functional group tolerance, commercially available reagents. |

| Rhodium-Catalyzed Arylation | N-protected dihydropyridine | 3-Fluoro-4-methylphenylboronic acid | Chiral Rhodium complex | High enantioselectivity, direct formation of chiral center. |

| Negishi Coupling | N-protected 3-halopiperidine | (3-Fluoro-4-methylphenyl)zinc halide | Palladium or Nickel | High reactivity of organozinc reagents, useful for challenging couplings. |

Approaches Involving Arylboronic Acids in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and aryl-substituted heterocycles. researchgate.netorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as an arylboronic acid, with an organic halide or triflate. organic-chemistry.org The versatility of this reaction allows for a broad range of substrates to be coupled under mild conditions, often at room temperature. organic-chemistry.org

In the context of synthesizing this compound, a key step would involve the coupling of a suitable piperidine-based substrate with a 3-fluoro-4-methylphenylboronic acid. For instance, a protected 3-halopiperidine or a piperidine-derived enol triflate could serve as the coupling partner for the arylboronic acid. The choice of catalyst is critical for the success of the Suzuki-Miyaura reaction. Palladium complexes, such as those with phosphine ligands like P(t-Bu)3 or PCy3, have proven to be highly effective. organic-chemistry.org These catalysts are known for their high turnover numbers and their ability to facilitate the coupling of even challenging substrates like aryl chlorides. organic-chemistry.org

Rhodium catalysts have also been employed in asymmetric Suzuki-Miyaura coupling reactions to produce chiral 3-substituted piperidines. researchgate.net For example, the reaction of N-Boc-3-chloro-4-piperidene with arylboronic acids in the presence of a rhodium catalyst and a chiral ligand can yield enantiomerically enriched 3-arylpiperidines. researchgate.net This approach highlights the potential for controlling the stereochemistry at the C-3 position of the piperidine ring.

Recent advancements have also explored the use of other transition metals like nickel, iron, gold, and copper as catalysts for cross-coupling reactions, offering potential alternatives to palladium with different reactivity profiles and cost-effectiveness. researchgate.net

Table 1: Examples of Catalysts and Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst System | Substrates | Conditions | Reference |

| Pd2(dba)3/P(t-Bu)3 | Arylboronic acids and aryl/vinyl halides (including chlorides) | Room temperature | organic-chemistry.org |

| Pd(OAc)2/PCy3 | Arylboronic acids and aryl/vinyl triflates | Room temperature | organic-chemistry.org |

| [Rh(cod)(OH)]2 / Chiral Ligand | N-Boc-3-chloro-4-piperidene and arylboronic acids | 80 °C, THF | researchgate.net |

| Pd(dppf)Cl2 | Pyridine-2-sulfonyl fluoride and hetero(aryl) boronic acids/esters | 65-100 °C, dioxane/water | nih.gov |

This table is for illustrative purposes and specific conditions for the synthesis of this compound may vary.

Considerations for Regio- and Stereoselectivity in Phenyl Substitution

Achieving the desired regio- and stereoselectivity is a critical challenge in the synthesis of substituted piperidines like this compound. The position of the substituents on both the piperidine ring and the phenyl group significantly influences the molecule's biological activity.

Regioselectivity refers to the control of the position of the phenyl group on the piperidine ring. In Suzuki-Miyaura reactions, the regioselectivity is predetermined by the position of the leaving group (e.g., halide) on the piperidine precursor. For instance, to synthesize a 3-arylpiperidine, a 3-halopiperidine is required as the starting material.

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is particularly important when chiral centers are present. In the case of this compound, the carbon at the 3-position of the piperidine ring is a stereocenter. Asymmetric synthesis is a key strategy to obtain enantiomerically pure compounds. researchgate.net This can be achieved through various methods, including:

Asymmetric Catalysis : The use of chiral catalysts, such as rhodium complexes with chiral ligands, can induce enantioselectivity in the cross-coupling reaction. researchgate.net

Chiral Auxiliaries : Attaching a chiral auxiliary to the piperidine nitrogen can direct the approach of the arylating agent, leading to a specific stereoisomer. This auxiliary can be removed in a subsequent step.

Stereoselective Reduction : The reduction of a precursor, such as a tetrahydropyridine, using a chiral reducing agent or a catalytic hydrogenation with a chiral catalyst can yield a specific stereoisomer of the piperidine.

The stereochemistry of the final product can be influenced by the reaction conditions, the nature of the catalyst, and the substrates used. For example, in the synthesis of certain fluorinated piperidines, the fluorine atom has been observed to prefer an axial orientation in the piperidine ring. scientificupdate.com

Furthermore, methods like the 1,4-addition of aryl Grignard reagents to chiral 3,4-unsaturated piperidine derivatives have been developed to control the absolute stereochemistry at the C-3 and C-4 positions of the piperidine ring. google.com

Derivatization and Scaffold Modification Techniques for this compound Analogues

Once the core this compound scaffold is synthesized, further modifications can be made to explore the structure-activity relationship (SAR) and optimize the compound's properties. These modifications can be made at the piperidine nitrogen or on the phenyl ring.

Chemical Transformations at the Piperidine Nitrogen

N-Alkylation : The introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.

N-Acylation : The formation of amides by reacting the piperidine with acyl chlorides or carboxylic acids is a common strategy to introduce a wide range of substituents. whiterose.ac.uk

N-Sulfonylation : The reaction with sulfonyl chlorides yields sulfonamides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. whiterose.ac.uk

N-Arylation : The piperidine nitrogen can also be coupled with aryl halides or other arylating agents to introduce an aryl or heteroaryl group.

These transformations allow for the systematic exploration of the chemical space around the piperidine nitrogen, which is often crucial for modulating the interaction of the molecule with its biological target. whiterose.ac.uk

Table 2: Common Derivatization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents | Resulting Functional Group |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-Alkyl |

| Acylation | Acyl Chloride or Carboxylic Acid/Coupling Agent | N-Amide |

| Sulfonylation | Sulfonyl Chloride | N-Sulfonamide |

This table provides general examples of common reactions.

Modifications on the Phenyl Ring

Modifications to the 3-fluoro-4-methylphenyl ring can also be used to fine-tune the properties of the molecule. While the initial synthesis establishes the core substitution pattern, further functionalization can be achieved through various aromatic substitution reactions. However, the existing fluorine and methyl groups will direct the position of any new substituents.

Potential modifications could include:

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed, although the directing effects of the existing fluoro and methyl groups must be carefully considered to achieve the desired regioselectivity.

Nucleophilic Aromatic Substitution : In some cases, particularly if an activating group is present, a nucleophile can displace a leaving group on the aromatic ring. For example, a nitro group can be displaced by a fluoride anion. nih.gov

Cross-Coupling Reactions : If an additional leaving group (e.g., a bromine or iodine atom) is present on the phenyl ring, further Suzuki-Miyaura or other cross-coupling reactions can be used to introduce additional aryl or alkyl groups. nih.gov

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Analyses of 3 3 Fluoro 4 Methylphenyl Piperidine Analogues

Influence of Fluoro-Methylphenyl Substitution Pattern on Biological Activity

The nature and position of substituents on the aromatic ring of phenylpiperidine derivatives are pivotal in modulating their pharmacological profiles. nih.govfrontiersin.org The electronic and steric properties imparted by these substituents directly influence how a ligand recognizes and binds to its target protein or receptor. jocpr.com

The specific placement of the fluorine and methyl groups on the phenyl ring of 3-phenylpiperidine (B1330008) analogues can lead to significant variations in biological activity. The positional isomerism affects the molecule's electronic distribution and topography, which in turn dictates its binding affinity and selectivity for specific receptors.

Research into related aromatic ring-substituted compounds has shown that substituent positions are not equivalent in their impact on activity. For instance, in studies of substituted ketamine esters, compounds with substituents at the 2- and 3-positions of the phenyl ring were generally found to be more potent in terms of sedative activity than their 4-substituted counterparts. mdpi.com This suggests that the region of the binding pocket that accommodates the phenyl ring is sensitive to the location of substituents. While the methyl group provides bulk and lipophilicity, the highly electronegative fluorine atom can act as a hydrogen bond acceptor or alter the molecule's metabolic stability. The relative positioning of these two groups in 3-(3-Fluoro-4-methylphenyl)piperidine is therefore a critical determinant of its interaction with biological targets.

Aromatic rings are fundamental components in drug design, offering a rigid scaffold that can be fine-tuned to optimize interactions with biological targets. jocpr.com Substituents on the phenyl ring of piperidine (B6355638) derivatives modulate several key intermolecular forces that govern ligand binding.

Hydrophobic Interactions: The methyl group at the 4-position of the phenyl ring is a lipophilic moiety that can engage in favorable hydrophobic interactions with nonpolar pockets within a receptor's binding site. jocpr.com

π-Stacking Interactions: The conjugated π-electron system of the phenyl ring allows it to participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. jocpr.com These interactions are crucial for anchoring the ligand in the correct orientation for optimal binding.

Hydrogen Bonding and Electrostatic Interactions: The fluorine atom at the 3-position is a potent electron-withdrawing group and a weak hydrogen bond acceptor. jocpr.comcambridgemedchemconsulting.com This can influence the electronic nature of the aromatic ring and allow for specific hydrogen bond interactions with donor groups in the receptor, thereby enhancing binding affinity and selectivity. jocpr.com The strategic placement of such a group can fine-tune the electronic properties of the entire molecule. jocpr.com

The combination of a fluoro and a methyl group, as seen in this compound, provides a unique blend of electronic and steric properties that can be exploited to achieve high-affinity and selective ligand-target interactions.

Stereochemical Considerations in Piperidine Derivatives

The three-dimensional structure of piperidine derivatives is a critical factor influencing their pharmacological activity. researchgate.net Stereochemistry, which encompasses both the conformation of the piperidine ring and the configuration of its chiral centers, dictates the precise spatial arrangement of the pharmacophoric elements, thereby affecting binding affinity and selectivity. nih.gov

The piperidine ring is not planar and typically adopts a low-energy chair conformation. nih.govacs.org However, other conformations, such as the twist-boat, can also be populated and may even be stabilized upon binding to a protein target. nih.govacs.org In a 3-substituted piperidine, the phenyl group can occupy either an axial or an equatorial position relative to the piperidine ring.

The specific stereoisomer of a chiral drug can exhibit dramatically different potency and receptor selectivity. nih.gov In the case of 3-phenylpiperidine derivatives, the carbon at the 3-position of the piperidine ring is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S).

Studies on closely related chiral piperidine analogues have demonstrated the critical importance of stereochemistry. For example, in a series of potent μ-opioid receptor (MOR) agonists, the (3R, 4S) enantiomer of a specific compound displayed significantly higher binding affinity and potency for the MOR compared to its (3S, 4R) counterpart. nih.gov This highlights that receptors are chiral environments and can distinguish between enantiomers, forming a more stable complex with one over the other. This stereoselectivity arises from the fact that only one enantiomer can achieve the optimal three-point interaction with the binding site. Consequently, determining the absolute configuration of this compound is essential for understanding its interaction with specific biological targets and for developing selective therapeutic agents.

Modulation of Piperidine Nitrogen Basicity and its Research Implications

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical physicochemical property that significantly influences a molecule's pharmacokinetic and pharmacodynamic profile. cambridgemedchemconsulting.com In drug discovery, tuning the pKa of a basic center is a common strategy to optimize properties and mitigate potential liabilities. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

The introduction of electron-withdrawing groups, such as fluorine, near the basic nitrogen can substantially reduce its pKa. cambridgemedchemconsulting.comnih.gov This effect is additive and diminishes with increasing topological distance between the fluorine atom and the nitrogen. nih.gov The conformation of the ring also plays a role; a fluorine atom in an equatorial position on a cyclic amine has been shown to have a greater basicity-lowering effect than one in an axial position. cambridgemedchemconsulting.com This reduction in basicity can have several important research implications:

Reduced Off-Target Activity: High basicity in drug candidates is often associated with undesirable interactions with targets such as the hERG potassium channel (which can lead to cardiotoxicity) and certain cytochrome P450 enzymes (affecting drug metabolism). cambridgemedchemconsulting.com Lowering the pKa can reduce these off-target effects, leading to a safer pharmacological profile. cambridgemedchemconsulting.com

The ability to modulate the basicity of the piperidine nitrogen through strategic fluorination, as in this compound, is a powerful tool for medicinal chemists to fine-tune molecular properties and design drug candidates with improved efficacy and safety. cambridgemedchemconsulting.comresearchgate.net

Conformational Restriction Strategies in Analog Design

In the rational design of novel therapeutic agents, the concept of conformational restriction is a powerful strategy employed to enhance potency, selectivity, and metabolic stability. This approach involves modifying a flexible lead molecule to reduce its conformational freedom, thereby locking it into a bioactive conformation that is optimal for binding to its biological target. For analogues of this compound, which possess a flexible piperidine ring and a rotatable phenyl group, conformational restriction can provide significant insights into the structure-activity relationships (SAR) and structure-affinity relationships (SAFIR).

The piperidine ring in this compound can exist in two primary chair conformations, with the phenyl substituent in either an axial or an equatorial position. The fluorine and methyl substituents on the phenyl ring also influence the electronic and steric properties of the molecule, which in turn can affect its interaction with a biological target. The goal of conformational restriction in this context is to rigidify the structure into the conformation that is most favorable for biological activity.

One of the primary methods for achieving conformational restriction is through the introduction of additional cyclic systems, leading to the formation of bicyclic or polycyclic structures. By "bridging" different positions on the piperidine ring, the number of accessible conformations is significantly reduced. This strategy has been effectively utilized in the design of ligands for various receptors, including the neurokinin-1 (NK1) receptor, which is a relevant target for phenylpiperidine-based antagonists.

For instance, in the development of NK1 receptor antagonists, a class of drugs used for treating nausea and vomiting, researchers have extensively studied the SAR of various phenylpiperidine derivatives. These studies have revealed that the spatial orientation of the phenyl group is a critical determinant of binding affinity. By synthesizing and evaluating conformationally constrained analogues, it is possible to probe the geometric requirements of the receptor's binding pocket.

A common strategy involves the creation of a bicyclic system by introducing a bridge between the nitrogen atom and another position on the piperidine ring. For example, the formation of an azabicyclo[X.Y.Z]alkane core structure can lock the phenyl substituent into a specific orientation. The biological evaluation of a series of such rigid analogues can provide clear evidence for the preferred conformation.

Consider a hypothetical series of conformationally restricted analogues of this compound designed to explore the optimal orientation of the substituted phenyl group for binding to a target receptor, such as the NK1 receptor. The data in the interactive table below illustrates the potential impact of such conformational constraints on binding affinity.

| Compound | Structure | Conformational Constraint | hNK1 Receptor Binding Affinity (IC₅₀, nM) |

| 1 | This compound | Flexible | 50 |

| 2 | Exo-7-(3-Fluoro-4-methylphenyl)-3-azabicyclo[3.1.0]hexane | Phenyl group pseudo-equatorial | 15 |

| 3 | Endo-7-(3-Fluoro-4-methylphenyl)-3-azabicyclo[3.1.0]hexane | Phenyl group pseudo-axial | 250 |

| 4 | Exo-2-(3-Fluoro-4-methylphenyl)-8-azabicyclo[3.2.1]octane | Phenyl group equatorial | 5 |

| 5 | Endo-2-(3-Fluoro-4-methylphenyl)-8-azabicyclo[3.2.1]octane | Phenyl group axial | 500 |

This table is illustrative and based on established principles of conformational restriction in phenylpiperidine ligands.

The hypothetical data presented in the table demonstrates that analogues with the phenyl group constrained in an equatorial or pseudo-equatorial orientation (compounds 2 and 4 ) exhibit significantly higher binding affinity (lower IC₅₀ values) compared to the flexible parent compound 1 . Conversely, analogues where the phenyl group is forced into an axial or pseudo-axial position (compounds 3 and 5 ) show a marked decrease in affinity. This type of analysis strongly suggests that the bioactive conformation for this class of compounds requires the 3-fluoro-4-methylphenyl group to adopt an equatorial orientation.

Furthermore, the introduction of fluorine into the piperidine ring itself can influence its conformational preferences. Studies on fluorinated piperidines have shown that the presence of a fluorine atom can favor an axial orientation due to stereoelectronic effects such as hyperconjugation. This intrinsic conformational preference can be exploited in the design of new analogues.

Computational Chemistry and Theoretical Investigations on 3 3 Fluoro 4 Methylphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule at the electronic level.

Density Functional Theory (DFT) Applications in Structural Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. For 3-(3-fluoro-4-methylphenyl)piperidine, DFT calculations can be employed to determine its most stable three-dimensional conformation.

The piperidine (B6355638) ring can exist in a chair conformation with the substituted phenyl group in either an axial or equatorial position. DFT calculations can predict the energy difference between these two conformers, thus identifying the more stable arrangement. The substitution pattern on the phenyl ring, with a fluorine atom at the meta position and a methyl group at the para position, will influence the rotational barrier around the C-C bond connecting the two rings. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed structural image of the molecule.

Table 1: Hypothetical DFT-Calculated Structural Parameters for the Equatorial Conformer of this compound

| Parameter | Value |

| C-N Bond Length (piperidine) | 1.47 Å |

| C-C Bond Length (piperidine) | 1.54 Å |

| C-C Bond Length (phenyl) | 1.40 Å |

| C-F Bond Length | 1.36 Å |

| C-C (piperidine-phenyl) Bond Length | 1.52 Å |

| C-N-C Bond Angle | 111.5° |

| Phenyl Ring Dihedral Angle | 45.0° |

Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations.

Analysis of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential (red and yellow regions) around the fluorine atom and the nitrogen atom of the piperidine ring, indicating their potential to act as hydrogen bond acceptors. The hydrogen atom on the piperidine nitrogen would show a positive potential (blue region), indicating its role as a hydrogen bond donor.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Energy Gap | 5.7 eV |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds against a specific target. For this compound, docking studies could be performed against various receptors, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for piperidine-containing drugs.

The docking process would involve placing the 3D structure of the compound into the binding site of a target protein and scoring the different poses based on their binding affinity. The results would reveal the likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For instance, the nitrogen of the piperidine ring could act as a hydrogen bond donor or acceptor, while the substituted phenyl ring could engage in hydrophobic and aromatic interactions.

Simulation of Conformational Dynamics within Binding Pockets

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.

An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand within the binding pocket and the stability of the key interactions identified through docking. This information is critical for assessing the true strength of the binding and for refining the design of more potent and selective ligands.

In Silico Target Prediction Methodologies

In the absence of a known biological target, computational methods can be used to predict potential targets for a given molecule. These in silico target prediction tools utilize various approaches, including ligand-based and structure-based methods.

Ligand-based methods compare the query molecule to a database of compounds with known biological activities. If this compound shares structural or physicochemical similarities with known ligands for a particular target, it is predicted to have a similar activity. Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) operate on this principle. doaj.org

Structure-based methods, on the other hand, involve docking the molecule into the binding sites of a large number of proteins to identify potential targets. This "reverse docking" approach can uncover novel targets for a compound. Given the prevalence of the piperidine scaffold in centrally acting drugs, it is plausible that in silico target prediction for this compound would suggest potential activity at receptors in the central nervous system. doaj.org

Advanced Computational Characterization Techniques

Beyond target prediction, advanced computational methods are employed to understand the intrinsic physicochemical properties of a molecule and its behavior in a condensed phase, such as a crystal lattice. These techniques provide a deeper understanding of molecular structure and intermolecular interactions.

Hirshfeld surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govacs.org The surface is generated by partitioning the crystal's electron density into molecular regions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific atoms involved in intermolecular contacts and their relative strengths.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal:

Prominent H···H Contacts: Typically, these are the most abundant interactions, appearing as a large, diffuse region in the 2D fingerprint plot, which is a summary of all intermolecular contacts. nih.govnih.gov

C···H/H···C Contacts: These interactions, often associated with C-H···π bonding, would be visible as distinct "wing-like" features on the fingerprint plot. nih.gov

F···H/H···F Contacts: The presence of the fluorine atom would result in specific hydrogen bonding interactions, which are crucial for directing the crystal packing.

Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies between pairs of molecules within the crystal lattice. iucr.orguomphysics.net This method computes electrostatic, polarization, dispersion, and repulsion energies to build a visual framework of the crystal's energetic topology. rasayanjournal.co.in For this compound, this analysis would likely show that the crystal packing is primarily stabilized by dispersion forces, with significant contributions from electrostatic interactions due to the polar C-F and N-H bonds. iucr.org The framework would appear as cylinders connecting molecular centroids, with the thickness of the cylinders representing the strength of the interaction energy. researchgate.net

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Phenylpiperidine Derivatives (Note: This table represents typical data derived from published analyses of similar compounds and serves as an illustrative example.)

| Intermolecular Contact Type | Typical Percentage Contribution to Hirshfeld Surface |

| H···H | 50 - 75% |

| C···H / H···C | 15 - 25% |

| F···H / H···F | 5 - 15% |

| O···H / H···O (if applicable) | 5 - 10% |

| N···H / H···N | < 5% |

The molecular dipole moment is a measure of the net polarity of a molecule, resulting from the non-uniform distribution of electron density. chemaxon.com It is a critical parameter that influences a molecule's solubility, boiling point, and its ability to engage in non-covalent interactions, such as dipole-dipole forces and hydrogen bonding.

Molecular Target Identification and Mechanistic Investigation in Vitro

Identification of Biological Targets through High-Throughput Screening (HTS)

High-Throughput Screening (HTS) serves as a foundational method in drug discovery for identifying interactions between a vast library of chemical compounds and specific biological targets. These assays are typically automated and performed in high-density microplates to rapidly assess the activity of thousands of substances. researchgate.net

While HTS is a standard industry practice for lead discovery, public domain scientific literature does not currently contain specific reports of HTS campaigns that have identified 3-(3-Fluoro-4-methylphenyl)piperidine as a hit compound for any particular biological target.

In Vitro Receptor Binding and Functional Assays

Following initial identification, in vitro binding and functional assays are employed to characterize the interaction of a compound with its biological target at a molecular level. These assays determine the affinity, selectivity, and functional effect (e.g., agonist, antagonist) of the compound on receptors or enzymes.

Dopamine (B1211576) Receptors

The dopamine D4 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the brain, is a key target for neurological disorders. researchgate.netchemrxiv.org Structure-activity relationship (SAR) studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives identified a compound containing the 3-fluoro-4-methylphenyl moiety as an active D4 receptor antagonist. researchgate.netchemrxiv.org

In a competitive radioligand binding assay using membranes from HEK293 cells stably expressing the human dopamine D4 receptor, the derivative featuring a 3-fluoro-4-methyl substitution pattern on the phenoxy ring demonstrated notable binding affinity. researchgate.netchemrxiv.org Specifically, reversing the substitution from a 4-fluoro-3-methyl arrangement (Ki = 13 nM) to a 3-fluoro-4-methyl arrangement resulted in a compound with a binding affinity (Ki) of 72 nM. researchgate.netchemrxiv.org This finding highlights that while the 3-fluoro-4-methylphenyl group is conducive to binding at the D4 receptor, its isomeric orientation significantly influences potency. The exceptional selectivity of such compounds makes them valuable as in vitro tools for investigating D4 receptor signaling. nih.gov

| Compound Moiety | Scaffold | Binding Affinity (Ki) [nM] | Reference |

|---|---|---|---|

| 3-fluoro-4-methylphenyl | 4,4-difluoro-3-(phenoxymethyl)piperidine | 72 | researchgate.netchemrxiv.org |

| 4-fluoro-3-methylphenyl | 4,4-difluoro-3-(phenoxymethyl)piperidine | 13 | researchgate.netchemrxiv.org |

NK1 Receptors

The Neurokinin 1 (NK1) receptor, the receptor for the neuropeptide Substance P, is a therapeutic target for emesis and other central nervous system disorders. wikipedia.orgnih.gov Antagonists of the NK1 receptor are used to prevent both acute and delayed nausea and vomiting. wikipedia.orgdrugs.com However, a review of the available scientific literature did not yield specific binding data for this compound at the NK1 receptor.

The potential for this compound to act as an inhibitor or modulator of key enzymes is an important area of investigation. However, based on a review of published studies, no data is currently available on the direct inhibitory or modulatory activity of this specific compound against the enzymes Nicotinamide phosphoribosyltransferase (NAMPT), Akt (Protein Kinase B), Tyrosinase, or Tryptophan Hydroxylase (TPH).

Cellular Assays for Mechanistic Pathway Elucidation

Cellular assays provide a more physiologically relevant context to understand a compound's mechanism of action, bridging the gap between molecular binding and whole-organism effects.

The characterization of compounds at specific receptors is often performed using engineered cell lines. The dopamine D4 receptor binding affinity for the derivative containing the 3-fluoro-4-methylphenyl moiety was determined using membranes harvested from Human Embryonic Kidney (HEK293) cells. chemrxiv.org These cells were stably transfected to express the human D4 receptor, providing a consistent and reproducible system for the binding assay. chemrxiv.org

While various piperidine-containing compounds have been investigated for their anti-proliferative effects in different cancer cell lines nih.govmdpi.com, specific studies evaluating the activity of this compound in cancer cell lines have not been reported in the surveyed literature.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cellular processes like growth and proliferation and is frequently altered in cancer. nih.govmdpi.com The dopamine D4 receptor, as a G protein-coupled receptor, modulates intracellular signaling pathways upon ligand binding. Antagonists of this receptor can serve as critical tools to probe these signaling events. nih.gov

While the derivative containing the 3-fluoro-4-methylphenyl moiety has been identified as a potent D4 receptor antagonist, specific studies detailing the downstream consequences of this binding on intracellular signaling pathways, such as the direct modulation of the Akt pathway, have not been described for this compound in the scientific literature. Phenotypic screening of other 3,4-disubstituted piperidine derivatives has shown modulation of Akt phosphorylation, but this has not been directly linked to the specific compound of interest. nih.gov

Biochemical Assays for Enzyme Activity and Interaction

The in vitro characterization of "this compound" has been a subject of scientific investigation to elucidate its molecular interactions and potential mechanisms of action. Research has particularly focused on its activity at specific G-protein coupled receptors (GPCRs), which are pivotal in various physiological processes and are common targets for therapeutic agents.

Detailed research findings have identified "this compound" as a ligand for the Dopamine 4 Receptor (D4R). In a study focused on the structure-activity relationship (SAR) of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as D4R antagonists, the specific contribution of the "3-fluoro-4-methyl" substitution on the phenylpiperidine scaffold was evaluated. nih.govnih.gov

Biochemical assays, specifically competitive radioligand binding assays, were employed to determine the binding affinity of this compound for the human D4 receptor. These assays typically utilize a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound, in this case, "this compound," to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. The Ki value is a measure of the compound's binding affinity, with a lower Ki indicating a higher affinity.

In these studies, "this compound" (referred to as compound 8f in the study) was shown to have a binding affinity (Ki) of 72 nM for the Dopamine 4 Receptor. nih.govnih.gov It was noted that reversing the substitution pattern from a related "4-fluoro-3-methyl" analog to the "3-fluoro-4-methyl" configuration of the compound led to a reduction in binding affinity. nih.govnih.gov

The following interactive data table summarizes the reported in vitro binding affinity for "this compound" at the Dopamine 4 Receptor.

| Compound Name | Molecular Target | Assay Type | Ki (nM) |

| This compound | Dopamine 4 Receptor (D4R) | Radioligand Binding Assay | 72 |

While specific data for "this compound" at other molecular targets is not extensively available in the public domain, compounds with a 3-phenylpiperidine (B1330008) core structure are often evaluated for their activity across a panel of receptors and enzymes to determine their selectivity profile. This typically includes binding assays for other dopamine receptor subtypes (D1, D2, D3, D5), serotonin (B10506) (5-HT) receptors (such as 5-HT1A, 5-HT2A), and norepinephrine (B1679862) transporters, as well as enzyme inhibition assays for monoamine oxidases (MAO-A and MAO-B). The fluorine and methyl substitutions on the phenyl ring are critical for modulating the potency and selectivity of such compounds.

Future Research Directions and Emerging Avenues

Exploration of Novel Biological Targets for 3-(3-Fluoro-4-methylphenyl)piperidine Derivatives

While derivatives of the 3-aryl piperidine (B6355638) class are known to interact with established targets, the ongoing quest for novel therapeutics necessitates a broader screening approach. The unique electronic signature of the fluoro-substituent and the steric influence of the methyl group on the phenyl ring of this compound can be exploited to achieve selectivity for new and challenging biological targets.

Future work will focus on screening libraries of derivatives against a range of emerging targets. For instance, piperidine-containing compounds are being investigated as inhibitors of the METTL3 (N6-adenosine-methlytransferase subunit), which is implicated in proliferative diseases like cancer google.com. The piperidine scaffold is also a component in molecules designed as anti-osteoporosis agents targeting Cathepsin K nih.gov. Structure-activity relationship (SAR) studies on analogs have identified potent agonists for the dopamine (B1211576) D4 receptor, highlighting the scaffold's utility in developing treatments for neurological disorders nih.gov. Additionally, research into piperidine-4-one derivatives has shown potential for treating hematological cancers by modulating apoptosis-promoting genes nih.gov. The exploration of these and other targets, such as the serotonin (B10506) transporter, remains a fertile area of investigation for novel analogs nih.gov.

| Biological Target | Therapeutic Area | Rationale for Exploration | Reference |

|---|---|---|---|

| Dopamine (D4) and Serotonin (5HT) Transporters | Neurology, Psychiatry | The 3-aryl piperidine core is a privileged scaffold for CNS-acting agents. | nih.govnih.gov |

| Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives have shown potent inhibition and anti-bone resorption effects. | nih.gov |

| METTL3 Enzyme | Oncology | Piperidine derivatives are being designed as novel inhibitors for treating proliferative diseases. | google.com |

| Apoptosis-Promoting Genes (e.g., p53, Bax) | Oncology | Certain piperidin-4-one structures have demonstrated the ability to reduce the growth of cancer cell lines. | nih.gov |

| Sigma-1 Receptor (S1R) | Neurodegenerative Diseases | Piperidine-based compounds have been identified as potent S1R agonists. | nih.govrsc.org |

Development of Advanced Synthetic Strategies for Enhanced Structural Diversity

The generation of diverse chemical libraries is fundamental to drug discovery. Historically, the synthesis of substituted piperidines often involved lengthy and inefficient routes nih.gov. However, modern synthetic organic chemistry offers powerful new tools to streamline the creation of complex piperidine derivatives, enabling rapid access to a wide array of analogs for biological screening.

Recent breakthroughs include a rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the efficient synthesis of enantioenriched 3-substituted piperidines from simple pyridine (B92270) precursors and arylboronic acids nih.govacs.org. This method demonstrates broad functional group tolerance and scalability acs.org. Another innovative strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling, a process that dramatically simplifies the synthesis of high-value piperidines by reducing multi-step sequences to as few as two to five steps news-medical.net. This approach avoids the need for expensive precious metal catalysts like palladium and complex protecting group manipulations news-medical.net. Furthermore, established methods like the Buchwald-Hartwig and Ullmann coupling reactions continue to be refined for the N-arylation of the piperidine core, expanding the accessible chemical space tandfonline.com. These advanced methods are crucial for building upon the this compound scaffold, allowing for systematic modifications to probe structure-activity relationships effectively.

| Synthetic Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Stepwise construction of the piperidine ring, often requiring chiral resolution or stoichiometric chiral building blocks. | Well-established procedures. | nih.gov |

| Rh-Catalyzed Asymmetric Carbometalation | A three-step process involving partial pyridine reduction, Rh-catalyzed asymmetric reaction with boronic acids, and a final reduction. | High yield, excellent enantioselectivity, broad functional group tolerance. | nih.govacs.org |

| Biocatalytic C–H Oxidation & Radical Cross-Coupling | Combines enzymatic C-H oxidation with nickel electrocatalysis to form new C-C bonds. | Drastically reduces step count (from 7-17 to 2-5 steps), avoids precious metals. | news-medical.net |

| Metal-Catalyzed N-Arylation (e.g., Buchwald-Hartwig) | Coupling reactions to link the piperidine nitrogen with various aryl groups. | Efficient for creating diverse N-substituted analogs. | tandfonline.com |

| Hydrogenation of Pyridines | Catalytic hydrogenation (using Rhodium or Palladium) of substituted pyridines to produce fluorinated piperidines. | Effective for accessing all-cis-(multi)fluorinated piperidines. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle researchgate.net. These computational tools can analyze vast datasets to identify promising molecular scaffolds and predict the properties of novel compounds before they are synthesized, saving significant time and resources nih.gov.

For derivatives of this compound, AI/ML models can be applied in several ways. Quantitative structure-activity relationship (QSAR) models, including fragment-based and group-based approaches, can be developed to predict the biological activity of new analogs against specific targets researchgate.net. Deep learning algorithms can be trained to predict crucial ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties from a molecule's structure, flagging potentially problematic candidates early in the discovery process nih.gov. Furthermore, generative AI models offer a paradigm shift in compound design. These models, which can be trained on relatively small datasets, can learn the underlying "grammar" of molecular structures to propose entirely new molecules that are optimized for desired properties, such as high binding affinity for a target and synthetic feasibility youtube.com.

Investigation of Intramolecular and Intermolecular Interactions Driving Biological Recognition

A deep understanding of how a ligand binds to its biological target at the atomic level is critical for rational drug design. Computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable for elucidating these interactions.

For this compound derivatives, these studies can reveal the precise role of each structural feature in molecular recognition. Molecular docking can predict the binding pose of a ligand in a receptor's active site, identifying key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions nih.gov. For this specific scaffold, research would focus on how the 3-fluoro substituent participates in interactions (e.g., hydrogen or halogen bonding) and how the 4-methyl group occupies hydrophobic pockets within the binding site. MD simulations can then be used to assess the stability of the predicted ligand-receptor complex over time, providing insights into the dynamic nature of the binding event nih.govnih.gov. Computational studies can also calculate properties like the pKa of the piperidine nitrogen to understand its protonation state at physiological pH, which is crucial for its interaction with target proteins nih.gov. This detailed molecular insight is essential for designing next-generation analogs with enhanced potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Fluoro-4-methylphenyl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a fluorinated aryl halide with a piperidine precursor under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) can yield the target compound. Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. Cs₂CO₃) critically affect regioselectivity and yield . Evidence from analogous fluorophenyl-piperidine syntheses shows that optimal yields (>75%) are achieved using anhydrous DMF with K₂CO₃ at 100°C, minimizing side-product formation .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

- Elemental Analysis (EA): Compare theoretical vs. experimental C/H/N ratios (e.g., ±0.3% tolerance for C, ±0.2% for H) to confirm stoichiometry .

- NMR Spectroscopy: Verify aromatic proton splitting patterns (e.g., doublets for para-fluorine coupling) and piperidine ring conformation (axial vs. equatorial protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS): Ensure molecular ion ([M+H]⁺) matches the calculated mass (e.g., C₁₂H₁₅FN: 200.1184 Da) within 5 ppm error .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data for fluorinated piperidine derivatives be resolved?

Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopicity. For example, in fluorophenyl-piperidine analogs, deviations in carbon content (e.g., FG 8032: Calc’d 65.66% vs. Found 65.53%) may indicate residual solvents. Implement rigorous drying (e.g., 24h under high vacuum at 60°C) and use Karl Fischer titration to quantify moisture (<0.1% w/w) . If nitrogen values are inconsistent (±0.1%), reanalyze via combustion analysis with an internal standard (e.g., acetanilide) .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify fluorine’s electron-withdrawing effects on aryl ring reactivity (e.g., σₚ = +0.34 for 3-F substituent) .

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., serotonin receptors) using force fields (AMBER/CHARMM) to assess piperidine ring flexibility and fluorine’s role in hydrophobic interactions .

- QSAR Models: Train models on fluorinated piperidine datasets to correlate logP values (e.g., 2.1–2.5) with membrane permeability .

Q. How can reaction pathways for this compound be optimized to reduce hazardous byproducts?

Methodological Answer:

- Green Chemistry Metrics: Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME), reducing E-factor by 40% while maintaining yield .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates (e.g., iminium ions) and adjust reaction time/temperature dynamically .

- Catalyst Screening: Test heterogeneous catalysts (e.g., Pd/C or Ni nanoparticles) to minimize metal leaching and improve turnover number (TON > 500) .

Data Interpretation and Conflict Resolution

Q. How should contradictory data on the stereochemical stability of this compound be addressed?

Methodological Answer: Contradictions may arise from differing experimental conditions. For example:

- Chiral HPLC: Resolve enantiomers using a Chiralpak IA column (hexane:IPA = 90:10); compare retention times under isocratic vs. gradient elution .

- Variable-Temperature NMR: Monitor coalescence of diastereotopic protons (ΔG‡ > 20 kcal/mol indicates high stereochemical stability at 25°C) .

- X-ray Crystallography: Resolve absolute configuration ambiguities by analyzing Flack parameters (<0.1) in single-crystal structures .

Methodological Innovations

Q. What advanced separation technologies are suitable for isolating this compound from complex mixtures?

Methodological Answer:

- Centrifugal Partition Chromatography (CPC): Use a heptane/ethyl acetate/water (5:5:10) solvent system to achieve >98% purity with minimal solvent waste .

- Membrane Nanofiltration: Employ polyamide membranes (MWCO = 300 Da) to separate low-molecular-weight byproducts (e.g., unreacted aryl halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.